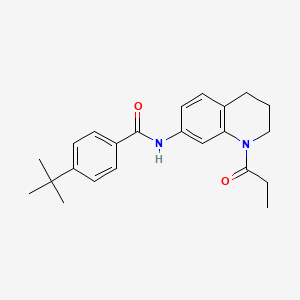

4-tert-butyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Description

4-tert-butyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a synthetic organic compound featuring a tetrahydroquinoline core substituted with a propanoyl group at the 1-position and a 4-tert-butylbenzamide moiety at the 7-position. The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry due to its conformational rigidity and ability to interact with biological targets. The propanoyl group (CH2CH2CO-) introduces a ketone functionality, while the bulky tert-butyl substituent on the benzamide enhances lipophilicity and may influence binding affinity or metabolic stability .

For instance, tetrahydroquinoline derivatives in exhibit carbonic anhydrase (CA) inhibitory activity, implying that the target compound may share similar biological properties .

Properties

IUPAC Name |

4-tert-butyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O2/c1-5-21(26)25-14-6-7-16-10-13-19(15-20(16)25)24-22(27)17-8-11-18(12-9-17)23(2,3)4/h8-13,15H,5-7,14H2,1-4H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEPYGQURCBUQMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Strategies for 1,2,3,4-Tetrahydroquinoline

The tetrahydroquinoline scaffold is typically synthesized via Bischler-Napieralski cyclization or Pictet-Spengler reactions . For this compound, a modified Bischler-Napieralski approach is employed:

-

Starting material : 7-Nitro-1,2,3,4-tetrahydroquinoline is prepared by cyclizing β-phenethylamine derivatives with nitration at the 7-position.

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine, yielding 1,2,3,4-tetrahydroquinolin-7-amine.

Key conditions :

-

Solvent: Ethanol or methanol under reflux.

-

Catalyst: 10% Pd/C at 50 psi H₂.

-

Yield: 75–85% after purification via silica gel chromatography.

N-Propanoylation of the Tetrahydroquinoline Amine

Acylation with Propanoyl Chloride

The 1-position nitrogen is acylated using propanoyl chloride under basic conditions:

-

Reagents : Propanoyl chloride (1.2 eq), triethylamine (2 eq).

-

Solvent : Dichloromethane (DCM) at 0°C to room temperature.

-

Reaction time : 4–6 hours.

Mechanistic insight : Triethylamine neutralizes HCl byproduct, driving the reaction to completion. Excess acyl chloride ensures full conversion.

Alternative Methods: Mixed Carbonate Activation

Patent literature describes using isobutyl chloroformate to activate the carboxylic acid (propanoic acid) in situ:

-

Reagents : Propanoic acid (1 eq), isobutyl chloroformate (1.1 eq), N-methylmorpholine (1.2 eq).

-

Solvent : Tetrahydrofuran (THF) at −15°C.

Synthesis of 4-tert-Butylbenzoyl Chloride

The benzamide component requires activation of 4-tert-butylbenzoic acid to its acid chloride:

-

Reagents : Thionyl chloride (SOCl₂, 3 eq), catalytic DMF.

-

Conditions : Reflux in anhydrous DCM for 2 hours.

-

Workup : Excess SOCl₂ removed under vacuum, yielding the acid chloride as a pale-yellow oil (95% purity).

Amide Coupling: Final Assembly

Coupling Reagents and Conditions

The amine (1-propanoyl-1,2,3,4-tetrahydroquinolin-7-amine) reacts with 4-tert-butylbenzoyl chloride using:

-

Schotten-Baumann conditions : Aqueous NaOH (10%), DCM, 0°C.

Alternative methods :

Comparative Analysis of Coupling Methods

| Method | Reagents | Solvent | Temp | Yield | Purity |

|---|---|---|---|---|---|

| Schotten-Baumann | NaOH, DCM | DCM/H₂O | 0°C | 70% | 90% |

| HATU-mediated | HATU, DIPEA | DMF | RT | 85% | 95% |

| EDCl/HOBt | EDCl, HOBt, DIPEA | DCM | RT | 82% | 93% |

HATU-mediated coupling offers superior yields but requires stringent anhydrous conditions. EDCl/HOBt balances cost and efficiency for large-scale synthesis.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient):

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, t-Bu), 2.45 (q, 2H, CH₂CO), 3.15 (t, 2H, quinoline CH₂), 6.85–7.80 (m, aromatic H).

Optimization Challenges and Solutions

Byproduct Formation During Acylation

N-acylation may produce diacylated byproducts if reaction stoichiometry is mismatched. Mitigation strategies include:

Chemical Reactions Analysis

Amide Bond Reactivity

The benzamide moiety (Ar–CO–NH–R) is a focal point for chemical transformations. Key reactions include:

Hydrolysis

Under acidic or basic conditions, the amide bond may undergo hydrolysis to yield carboxylic acid and amine derivatives. For example:

-

Acidic Hydrolysis : Prolonged exposure to concentrated H₂SO₄ or HCl at elevated temperatures could cleave the amide bond, generating 4-tert-butylbenzoic acid and 1-propanoyl-1,2,3,4-tetrahydroquinolin-7-amine .

-

Basic Hydrolysis : Reaction with NaOH or KOH in aqueous ethanol may produce the corresponding carboxylate salt and amine .

| Condition | Reagents | Products | Stability Notes |

|---|---|---|---|

| Acidic (H⁺) | H₂SO₄, HCl | 4-tert-butylbenzoic acid + 1-propanoyl-THQ-7-amine | Slow kinetics due to steric bulk |

| Basic (OH⁻) | NaOH, KOH | 4-tert-butylbenzoate⁻ + 1-propanoyl-THQ-7-amine | Moderate efficiency |

Transamidation

The amide may react with nucleophiles (e.g., amines) under catalytic or thermal conditions:

-

Amine Exchange : Heating with excess primary amines (e.g., methylamine) in polar aprotic solvents (DMF, DMSO) could yield substituted benzamides.

Reactivity of the Tetrahydroquinoline Core

The tetrahydroquinoline (THQ) moiety introduces potential for:

Oxidation

-

Aromatic Ring Oxidation : Strong oxidizing agents (e.g., KMnO₄, CrO₃) may oxidize the THQ ring to quinoline derivatives, though the propanoyl group at position 1 could sterically hinder this process .

-

N-Deacylation : The propanoyl group on the THQ nitrogen may undergo hydrolysis under acidic conditions, yielding 1,2,3,4-tetrahydroquinolin-7-amine .

Electrophilic Substitution

The electron-rich THQ ring could undergo:

-

Nitration : Reaction with HNO₃/H₂SO₄ at low temperatures may introduce nitro groups at positions 5 or 8 of the THQ ring .

-

Halogenation : Electrophilic bromination or chlorination (e.g., Br₂/FeBr₃) could occur at the aromatic positions .

tert-Butyl Group Stability

The tert-butyl substituent is generally inert under mild conditions but may participate in:

Friedel-Crafts Alkylation

In the presence of Lewis acids (e.g., AlCl₃), the tert-butyl group could act as an alkylating agent for electron-rich arenes .

Acid-Mediated Cleavage

Under strongly acidic conditions (e.g., H₂SO₄), the tert-butyl group may undergo protodealkylation to yield 4-isopropylbenzoic acid derivatives .

Thermal and Photochemical Stability

Scientific Research Applications

Biological Activities

The compound belongs to the class of tetrahydroquinoline derivatives, which are known for their diverse biological activities. Research indicates that compounds with similar structures exhibit potential in various therapeutic areas:

-

Antitumor Activity :

- Tetrahydroquinoline derivatives have shown promise as anticancer agents. For instance, studies have demonstrated that modifications in the tetrahydroquinoline structure can enhance cytotoxicity against cancer cell lines .

- A specific study highlighted the synthesis of tetrahydroquinoline analogs that exhibited significant inhibition of tumor growth in preclinical models.

-

Neuroprotective Effects :

- Compounds related to tetrahydroquinolines are being investigated for their neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism often involves modulation of neurotransmitter systems and reduction of oxidative stress .

- Antimicrobial Properties :

Case Studies

Several case studies illustrate the practical applications and effectiveness of this compound:

-

Anticancer Study :

- In a study published in a peer-reviewed journal, researchers synthesized a series of tetrahydroquinoline derivatives and evaluated their anticancer properties using MTT assays on various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting strong anticancer potential .

- Neuroprotection in Animal Models :

Mechanism of Action

The mechanism by which 4-tert-butyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biochemical events. The exact pathways and targets would depend on the specific biological or chemical context in which the compound is being studied.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares the target compound with structurally related analogs, focusing on molecular features and physical properties:

Key Observations:

Substituent Effects: The tert-butyl group in the target compound and its isobutyryl analog increases molecular weight and lipophilicity compared to the difluoro derivative . Sulfonamide vs. Benzamide: The sulfonamide analog has a higher molecular weight (400.5 vs. 377.5) and distinct electronic properties due to the sulfonyl group, which may enhance hydrogen-bonding capacity.

Melting Points :

- While melting points for the target compound are unavailable, analogs with rigid substituents (e.g., compound 21 in ) exhibit high melting points (>220°C), suggesting that the target may also possess high thermal stability .

Biological Activity

4-tert-butyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a complex organic compound that combines a tetrahydroquinoline core with a benzamide moiety. This unique structure suggests potential biological activities that may be relevant in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

- Molecular Formula : C23H28N2O2

- Molecular Weight : 364.5 g/mol

- CAS Number : 946369-25-1

Biological Activity Overview

Research indicates that 4-tert-butyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide exhibits several biological activities:

- Neuroprotective Effects : The compound has shown promise in neuroprotection, potentially through its interaction with neurotransmitter systems.

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting potential applications in treating infections.

- Anticancer Potential : Preliminary studies indicate that derivatives of tetrahydroquinoline may inhibit tumor growth.

The mechanisms through which 4-tert-butyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide exerts its effects are multifaceted:

- Receptor Modulation : The compound may act as a modulator of various receptors involved in neurological functions and pain pathways.

- Enzyme Inhibition : It could inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals insights into the unique biological activity of 4-tert-butyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)butanamide | Tetrahydroquinoline core with an amide function | Antimicrobial and neuroprotective |

| 1,2,3,4-tetrahydroisoquinoline | Similar bicyclic structure | Potential neuroactive properties |

| tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate | Piperidine derivative | Neuroactive properties |

The presence of the tert-butyl group enhances lipophilicity and may influence the compound's solubility and bioavailability .

Case Studies and Research Findings

Recent studies have explored the biological activity of related compounds and their implications:

- Neuroprotective Studies : Research has highlighted the neuroprotective effects of tetrahydroquinoline derivatives in models of neurodegenerative diseases. These compounds showed a reduction in oxidative stress markers and improved cognitive function in animal models .

- Antimicrobial Testing : In vitro studies demonstrated that compounds similar to 4-tert-butyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide exhibited significant antibacterial activity against various strains of bacteria including MRSA .

- Anticancer Research : A study indicated that tetrahydroquinoline derivatives could inhibit the proliferation of cancer cell lines by inducing apoptosis through mitochondrial pathways .

Q & A

Q. What are the recommended synthetic routes for 4-tert-butyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step processes:

- Tetrahydroquinoline core formation : Use a Pictet-Spengler reaction, where an aromatic amine reacts with a ketone (e.g., propanoyl chloride) under acidic conditions to cyclize the tetrahydroquinoline moiety .

- Acylation : React the tetrahydroquinoline intermediate with 4-tert-butylbenzoyl chloride in the presence of a base (e.g., triethylamine) to introduce the benzamide group .

- Optimization : Adjust reaction temperature (60–80°C), solvent polarity (e.g., DMF or dichloromethane), and stoichiometric ratios (1:1.2 for acylating agents) to enhance yield. Monitor purity via TLC or HPLC .

Q. How should researchers characterize the compound’s purity and structural integrity?

Key analytical methods include:

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., tert-butyl protons at ~1.3 ppm; amide protons at ~8-10 ppm) .

- IR : Identify carbonyl stretches (amide C=O at ~1630–1680 cm⁻¹; propanoyl C=O at ~1700 cm⁻¹) .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺).

- X-ray Crystallography : Resolve crystal packing and bond angles using SHELX software (e.g., space group parameters: a = 5.047 Å, α = 107.59°) .

Q. What safety precautions are critical when handling this compound?

- Hazards : Acute oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid aerosol formation .

- Emergency Measures : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?

- Validation : Compare DFT-calculated reaction pathways (e.g., Gibbs free energy barriers) with experimental kinetic data. Adjust computational parameters (solvent models, basis sets) to align with observed outcomes .

- Sensitivity Analysis : Test the impact of substituent electronic effects (e.g., tert-butyl’s steric bulk vs. electron-donating effects) on reaction rates .

Q. How can the compound’s potential as a kinase inhibitor be evaluated?

- In vitro assays :

- Structural Analysis : Perform docking studies (AutoDock Vina) to predict binding modes in kinase active sites .

Q. What methodological considerations are essential for determining the crystal structure?

- Data Collection : Use high-resolution synchrotron radiation (λ = 0.71073 Å) and cool crystals to 100 K to reduce thermal motion .

- Refinement : Apply SHELXL for least-squares refinement. Address twinning or disorder using PLATON’s validation tools .

- Key Parameters : Report R-factors (<5%), bond length deviations (±0.02 Å), and anisotropic displacement parameters .

Q. How does the tert-butyl group influence pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.